

Spectroscopic Profile of Ethyl 5-hydroxydecanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 5-hydroxydecanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Ethyl 5-hydroxydecanoate**, a molecule of interest in various research and development fields. This document compiles available experimental data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering insights into the structural characterization of this compound. The information is presented to be a valuable resource for researchers in medicinal chemistry, materials science, and related disciplines.

Introduction

Ethyl 5-hydroxydecanoate (CAS No. 75587-06-3) is a fatty acid ester with the molecular formula $C_{12}H_{24}O_3$. Its structure, featuring a hydroxyl group at the C5 position and an ethyl ester, makes it a versatile building block in organic synthesis and a subject of study for its potential biological activities. Accurate spectroscopic data is paramount for its unambiguous identification and for ensuring purity in experimental settings. This guide presents a compilation of available experimental spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

2.1.1. ^1H NMR Spectroscopy

Proton NMR (^1H NMR) data provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has specified ^1H NMR as a key identification test for **Ethyl 5-hydroxydecanoate**.^{[1][2]} While the raw spectral data is not publicly available in the online database, the JECFA specifications confirm its existence as a primary identifier for this compound.

Table 1: Predicted ^1H NMR Data for **Ethyl 5-hydroxydecanoate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.12	Quartet	2H	-OCH ₂ CH ₃
~3.60	Multiplet	1H	-CH(OH)-
~2.28	Triplet	2H	-CH ₂ C(O)O-
~1.60 - 1.20	Multiplet	14H	-CH ₂ - (aliphatic chain)
~1.25	Triplet	3H	-OCH ₂ CH ₃
~0.88	Triplet	3H	-CH ₂ CH ₃ (terminal)

Note: This table is based on predicted values and may not represent the exact experimental data.

2.1.2. ^{13}C NMR Spectroscopy

Carbon NMR (^{13}C NMR) provides information about the different carbon environments in a molecule. Currently, there is no publicly available experimental ^{13}C NMR data for **Ethyl 5-hydroxydecanoate**.

Table 2: Predicted ^{13}C NMR Data for **Ethyl 5-hydroxydecanoate**

Chemical Shift (ppm)	Assignment
~173.5	C=O (Ester)
~70.0	-CH(OH)-
~60.1	-OCH ₂ CH ₃
~37.0 - 22.0	-CH ₂ - (aliphatic chain)
~14.1	-OCH ₂ CH ₃
~13.9	-CH ₂ CH ₃ (terminal)

Note: This table is based on predicted values and may not represent the exact experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. JECFA also lists IR spectroscopy as a method of identification for **Ethyl 5-hydroxydecanoate**.[\[1\]](#)[\[2\]](#)

Table 3: Characteristic IR Absorption Bands for **Ethyl 5-hydroxydecanoate**

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretch (hydroxyl)
~2930, ~2860	C-H stretch (aliphatic)
~1735	C=O stretch (ester)
~1180	C-O stretch (ester)

Note: These are characteristic absorption ranges and the exact peak positions may vary.

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectroscopic data are not publicly available. However, a general workflow for obtaining and interpreting such data is

outlined below.

General NMR Spectroscopy Protocol

- **Sample Preparation:** A solution of **Ethyl 5-hydroxydecanoate** is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Data Acquisition:** The sample is placed in an NMR spectrometer, and the ^1H and ^{13}C NMR spectra are acquired. Key parameters include the spectrometer frequency (e.g., 400 MHz, 600 MHz), the number of scans, and the relaxation delay.
- **Data Processing and Interpretation:** The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, multiplicities, and integration values are then analyzed to elucidate the molecular structure.

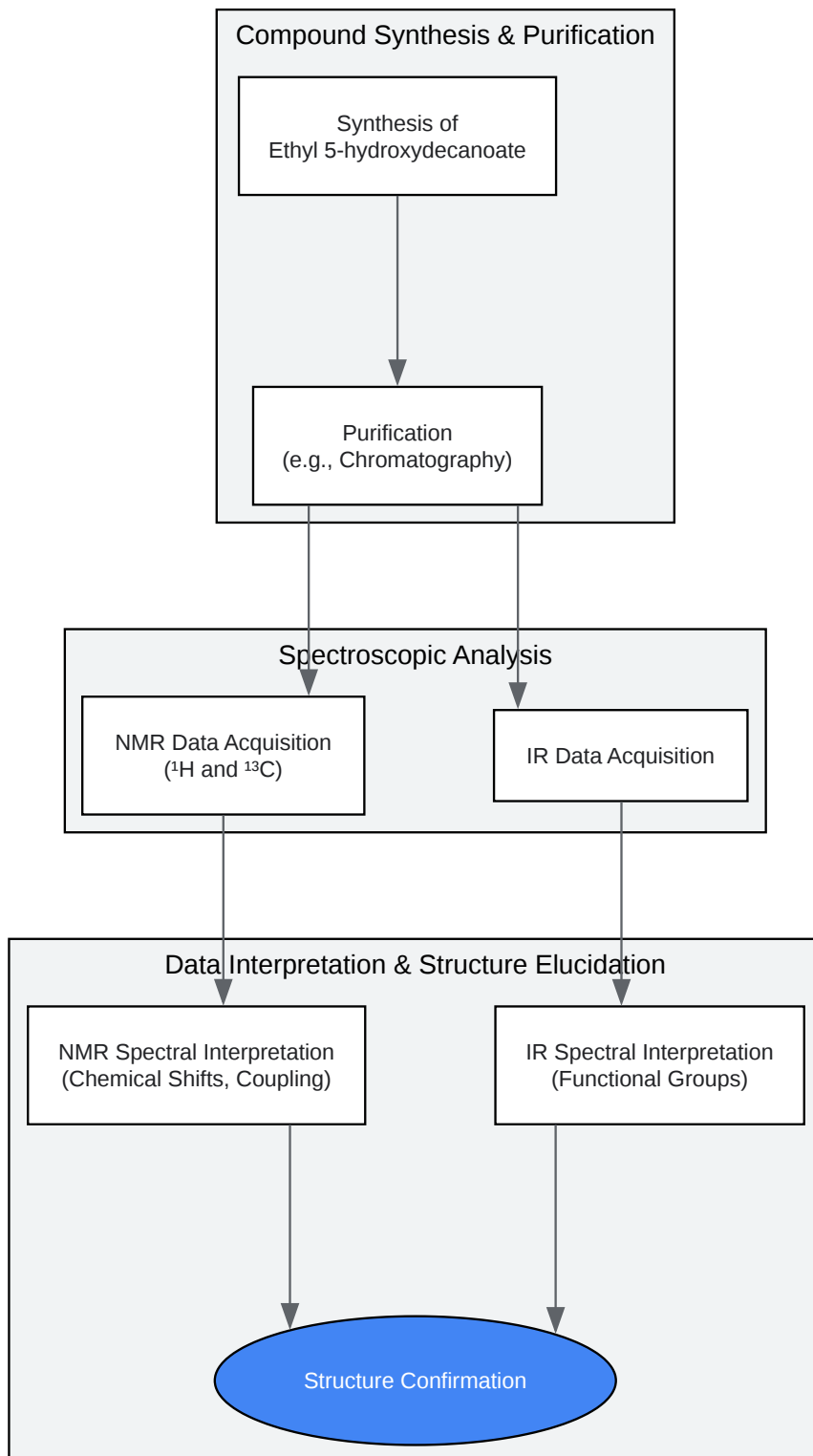
General IR Spectroscopy Protocol

- **Sample Preparation:** A small amount of neat liquid **Ethyl 5-hydroxydecanoate** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent can be prepared.
- **Data Acquisition:** The sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a specific range of wavenumbers (typically $4000\text{--}400\text{ cm}^{-1}$).
- **Data Interpretation:** The positions and shapes of the absorption bands in the spectrum are correlated with the presence of specific functional groups in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Ethyl 5-hydroxydecanoate**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has summarized the available spectroscopic information for **Ethyl 5-hydroxydecanoate**, drawing from established sources such as JECFA. While experimental ^1H NMR and IR data are confirmed to exist as primary identification markers, their public dissemination is limited. The provided predicted data and general experimental workflows serve as a valuable resource for researchers working with this compound. Further efforts to locate and publish the raw experimental spectra from official sources would be highly beneficial to the scientific community.

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References

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